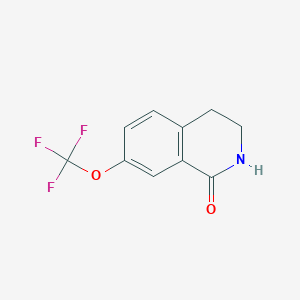
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound that features a trifluoromethoxy group attached to a tetrahydroisoquinolinone core. This compound is of significant interest due to its unique structural and electronic properties, which make it valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of aromatic compounds using reagents such as trifluoromethyl triflate or trifluoromethyl iodide under mild conditions . The reaction conditions often involve the use of a base and a catalyst to facilitate the formation of the trifluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions: 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce tetrahydro derivatives .
科学的研究の応用
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems due to its unique properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties
作用機序
The mechanism of action of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group but differ in their core structures.
Fluorinated isoquinolines: These compounds have similar core structures but may contain different fluorinated groups.
Uniqueness: 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of both the trifluoromethoxy group and the tetrahydroisoquinolinone core. This combination imparts distinct electronic and structural properties, making it valuable for various applications .
特性
分子式 |
C10H8F3NO2 |
|---|---|
分子量 |
231.17 g/mol |
IUPAC名 |
7-(trifluoromethoxy)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-7-2-1-6-3-4-14-9(15)8(6)5-7/h1-2,5H,3-4H2,(H,14,15) |
InChIキー |
IUKBVKBLOBSDHD-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C2=C1C=CC(=C2)OC(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
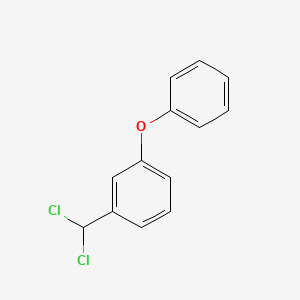
![2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B8782435.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(methylsulfonyl)-](/img/structure/B8782449.png)



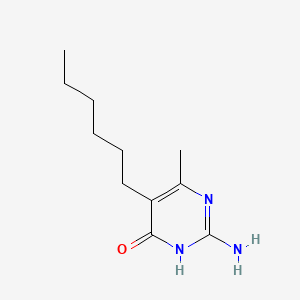
![benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride](/img/structure/B8782488.png)
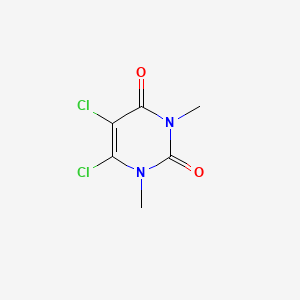

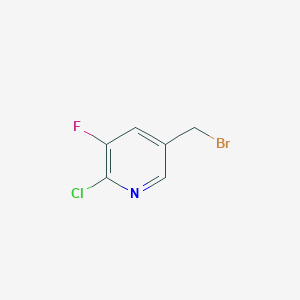
![8-Chloro-10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid](/img/structure/B8782524.png)

![5,5-Dimethyl-8-nitro-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B8782533.png)
